L-Ornithine Sulfate
Overview
Description
L-Ornithine Sulfate is a compound derived from L-Ornithine, a non-proteinogenic amino acid that plays a crucial role in the urea cycle. This compound is known for its potential benefits in various biological processes, including detoxification of ammonia in the liver and enhancement of athletic performance. This compound is often used in medical and nutritional supplements due to its ability to support liver function and promote overall health.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Ornithine Sulfate can be synthesized through several methods. One common approach involves the reaction of L-Ornithine with sulfuric acid. The process typically includes dissolving L-Ornithine in water, followed by the gradual addition of sulfuric acid under controlled temperature and pH conditions. The reaction mixture is then concentrated and crystallized to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques. Microorganisms such as Corynebacterium glutamicum are genetically engineered to overproduce L-Ornithine, which is then reacted with sulfuric acid to form this compound. This method is considered sustainable and environmentally friendly, as it utilizes renewable resources and produces minimal waste .
Chemical Reactions Analysis
Types of Reactions
L-Ornithine Sulfate undergoes various chemical reactions, including:
Oxidation: L-Ornithine can be oxidized to form L-Glutamate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: L-Ornithine can participate in substitution reactions, particularly in the formation of derivatives like L-Ornithine Hydrochloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like hydrochloric acid and sulfuric acid are frequently employed.
Major Products Formed
Oxidation: L-Glutamate
Reduction: Reduced forms of L-Ornithine derivatives
Substitution: L-Ornithine Hydrochloride, this compound
Scientific Research Applications
L-Ornithine Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Plays a role in the urea cycle, aiding in the detoxification of ammonia.
Industry: Employed in the production of nutritional supplements and pharmaceuticals.
Mechanism of Action
L-Ornithine Sulfate exerts its effects primarily through its involvement in the urea cycle. It acts as an intermediary, facilitating the conversion of ammonia into urea, which is then excreted from the body. This process helps in detoxifying ammonia, particularly in patients with liver disorders. Additionally, this compound is metabolized to L-Arginine, which stimulates the release of growth hormone and supports immune function .
Comparison with Similar Compounds
Similar Compounds
L-Arginine: Another amino acid involved in the urea cycle and nitric oxide production.
L-Citrulline: A precursor to L-Arginine, also involved in the urea cycle.
L-Ornithine Hydrochloride: A derivative of L-Ornithine with similar biological functions.
Uniqueness
L-Ornithine Sulfate is unique due to its dual role in both the urea cycle and as a precursor to L-Arginine. This dual functionality makes it particularly effective in detoxifying ammonia and supporting overall metabolic health. Its sulfate form also enhances its solubility and bioavailability, making it more effective in clinical and nutritional applications .
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4NO/c17-13-7-4-11(5-8-13)6-9-15(22)21-14-3-1-2-12(10-14)16(18,19)20/h1-10H,(H,21,22)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDBNGDNWYBRAK-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358037 | |
Record name | ST50078673 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6153-43-1 | |
Record name | ST50078673 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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